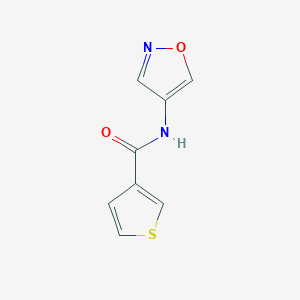

N-(isoxazol-4-yl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(isoxazol-4-yl)thiophene-3-carboxamide” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole is of immense importance due to its wide spectrum of biological activities and therapeutic potential .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The isoxazole moiety is a five-membered heterocyclic ring commonly found in commercially available drugs. Researchers have explored metal-free synthetic routes to synthesize isoxazoles due to the disadvantages associated with metal-catalyzed reactions (such as high costs, toxicity, and waste generation). These alternate synthetic strategies aim to provide eco-friendly and efficient methods for accessing isoxazole derivatives with significant biological interests .

Antiviral Research

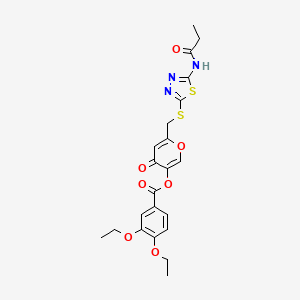

In the context of antiviral drug development, novel derivatives of isoxazole have been investigated. For instance, researchers synthesized honokiol analogues by introducing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones to the honokiol molecule. Some of these derivatives demonstrated promising antiviral entry activities against SARS-CoV-2 pseudovirus models. Notably, compound 6p exhibited higher binding affinity to human ACE2 protein and better safety for host cells compared to the parental honokiol .

Antifungal Agents

Certain 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles were synthesized and evaluated for in vitro antifungal activities against Botrytis cinerea and Rhizoctonia cerealis. These compounds showed potential as antifungal agents .

Biological Safety Studies

In addition to their biological activity, some isoxazole derivatives have been assessed for safety. For example, compound 6a and 6p demonstrated higher biological safety for host cells than the parental honokiol. Such studies are crucial for assessing potential drug candidates .

Oxazole-Based Derivatives

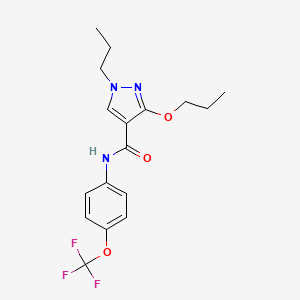

Researchers have explored the synthesis of thiophene- or furan-based oxazole, isoxazole, and isothiazole derivatives. These compounds were prepared using the Van Leusen reaction. Investigating their biological properties and potential applications is an ongoing area of interest .

Antibacterial Activity

The antibacterial activity of certain oxazole derivatives, including 1,3,4-oxadiazole-containing compounds, has been studied. Irradiation at 365 nm was used to assess their effectiveness against bacterial cells .

Future Directions

Isoxazole and its derivatives continue to be an area of high interest due to their wide spectrum of biological activities and therapeutic potential . The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name |

N-(1,2-oxazol-4-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8(6-1-2-13-5-6)10-7-3-9-12-4-7/h1-5H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXPJZIEFQJVDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)NC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isoxazol-4-yl)thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B2682154.png)

![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2682155.png)

![2-[[1-(1-Methylsulfonylpiperidine-4-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2682158.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2682169.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2682170.png)

![7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2682172.png)

![N-(2-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682177.png)